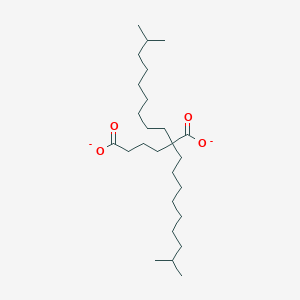
2-Bromo-3-fluorophenylacetylene, TMS protected
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-fluorophenylacetylene, TMS protected, is a chemical compound with the molecular formula C11H10BrFSi It is a derivative of phenylacetylene, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively, and the acetylene group is protected by a trimethylsilyl (TMS) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluorophenylacetylene, TMS protected, typically involves the following steps:
Bromination and Fluorination: The starting material, phenylacetylene, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions on the phenyl ring. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor.
TMS Protection: The acetylene group is then protected by reacting with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N). This step ensures the stability of the acetylene group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-Bromo-3-fluorophenylacetylene, TMS protected, undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira cross-coupling reactions, forming new carbon-carbon bonds with aryl or alkyl halides.
Deprotection: The TMS group can be removed under acidic or basic conditions to yield the free acetylene compound.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, Cs2CO3), solvents (e.g., toluene, DMF).
Deprotection: Acids (e.g., HCl, TFA), bases (e.g., NaOH), solvents (e.g., methanol, ethanol).
Major Products Formed
Substitution Reactions: Substituted phenylacetylenes with various functional groups.
Cross-Coupling Reactions: Biaryl or alkyl-aryl compounds.
Deprotection: 2-Bromo-3-fluorophenylacetylene.
科学研究应用
2-Bromo-3-fluorophenylacetylene, TMS protected, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 2-Bromo-3-fluorophenylacetylene, TMS protected, depends on the specific reaction it undergoes. In cross-coupling reactions, the compound typically undergoes oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium complexes. The TMS group provides stability to the acetylene moiety, allowing for selective reactions at the bromine and fluorine positions.
相似化合物的比较
Similar Compounds
2-Bromo-3-chlorophenylacetylene, TMS protected: Similar structure but with a chlorine substituent instead of fluorine.
2-Bromo-3-iodophenylacetylene, TMS protected: Similar structure but with an iodine substituent instead of fluorine.
2-Bromo-3-methylphenylacetylene, TMS protected: Similar structure but with a methyl substituent instead of fluorine.
Uniqueness
2-Bromo-3-fluorophenylacetylene, TMS protected, is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other halogenated derivatives. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic synthesis and materials science.
属性
分子式 |
C11H12BrFSi |
|---|---|
分子量 |
271.20 g/mol |
IUPAC 名称 |
2-(2-bromo-3-fluorophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12BrFSi/c1-14(2,3)8-7-9-5-4-6-10(13)11(9)12/h4-6H,1-3H3 |
InChI 键 |
JLOOQTMERRKNJV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=C(C(=CC=C1)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


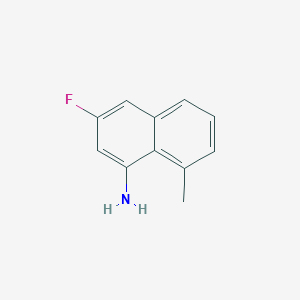
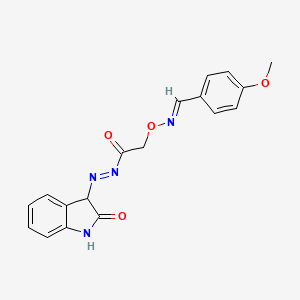
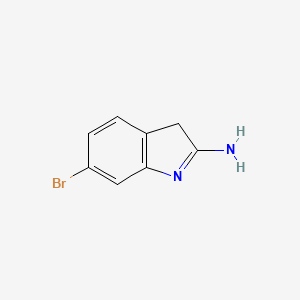
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
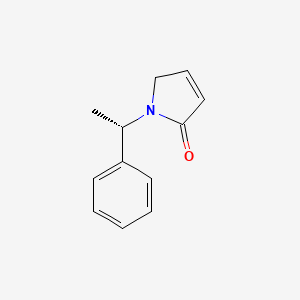
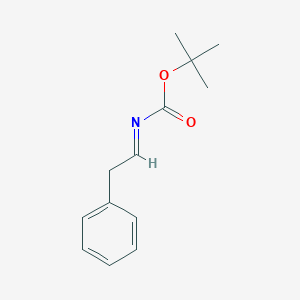
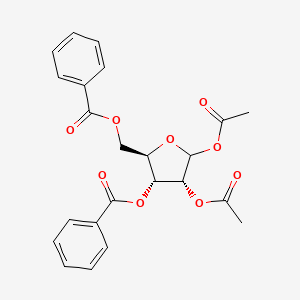
![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)
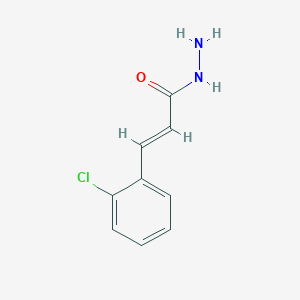
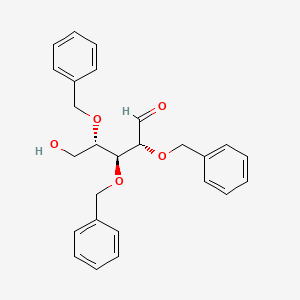
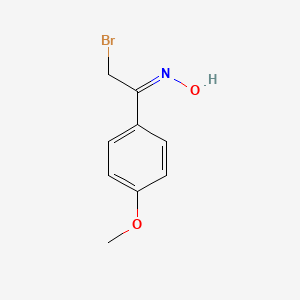
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
